

undecylbenzene chemical properties and structure

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Compound of Interest

Compound Name: Undecylbenzene

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An In-Depth Technical Guide to the Chemical Properties and Structure of **Undecylbenzene**

Introduction

Undecylbenzene (also known as 1-phenylundecane) is a member of the linear alkylbenzene (LAB) family, characterized by a phenyl group attached to a linear undecyl (C11) alkyl chain.^[1]^[2] As a higher-molecular-weight alkylbenzene, it serves as a crucial reference compound in environmental analysis, a model system for studying hydrophobic interactions, and a precursor in the synthesis of specialized surfactants and functional materials. Its distinct physicochemical properties, driven by the interplay between the aromatic ring and the long aliphatic chain, necessitate a thorough understanding for its effective application in research and development.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **undecylbenzene**, tailored for professionals in the scientific and drug development fields. The narrative emphasizes the causal relationships behind its chemical behavior and outlines validated experimental methodologies.

Molecular Structure and Identification

The most common isomer is 1-phenylundecane, where the phenyl group is attached to the terminal carbon of the undecyl chain. The systematic IUPAC name for this compound is **undecylbenzene**.^[1]

Key Identifiers:

- Molecular Formula: C₁₇H₂₈ [1][2][3][4][5][6][7][8]
- Molecular Weight: 232.40 g/mol [1][2][5][6][7][8][9][10]
- CAS Number: 6742-54-7 [1][2][3][5][6][7][8][9]
- InChIKey: XBEADGFTLHRJRB-UHFFFAOYSA-N [1][2][5][6][7][8][9]
- Canonical SMILES: CCCCCCCCCCCC1=CC=CC=C1 [1]

Caption: 2D structure of 1-phenylundecane.

Physicochemical Properties

The substantial non-polar alkyl chain dominates the physical properties of **undecylbenzene**, rendering it a colorless, oily liquid with low volatility and high lipophilicity. It is practically insoluble in water but soluble in non-polar organic solvents like chloroform and hexanes. [3]

Property	Value	Source(s)
Appearance	Colorless liquid with a mild odor	[1][3][11]
Melting Point	-5 °C (23 °F)	[1][3][9]
Boiling Point	316 °C (601 °F) at 760 mmHg	[1][3][9]
Density	0.855 g/mL at 25 °C	[1][3][9]
Refractive Index (n _D ²⁰)	1.482	[3][9]
Flash Point	>113 °C (>230 °F)	[3][9][11]
Water Solubility	Insoluble	[1][3][11]
log Kow (Octanol/Water)	8.14 (estimated)	[1]
Vapor Pressure	0.000242 mmHg (at 25 °C, estimated)	[1]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of **undecylbenzene**. The expected spectral features are dictated by the distinct chemical environments of the aromatic and aliphatic moieties.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a primary tool for identification. The fragmentation pattern is characteristic of linear alkylbenzenes.

- **Molecular Ion ($M^{+\bullet}$):** The molecular ion peak is expected at m/z 232, corresponding to the molecular weight.^[2]
- **Base Peak:** The most prominent peak in the spectrum is typically the tropylium ion at m/z 91. This stable carbocation is formed via a characteristic McLafferty-type rearrangement followed by benzylic C-C bond cleavage. Its high abundance is a hallmark of compounds containing a $\text{Ph}-(\text{CH}_2)_n-$ (where $n \geq 1$) moiety.
- **Other Fragments:** A secondary prominent peak is often observed at m/z 105, resulting from cleavage at the beta-position to the ring. A series of smaller peaks separated by 14 Da (corresponding to $-\text{CH}_2-$) may also be visible in the lower mass range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information by probing the hydrogen (^1H) and carbon (^{13}C) nuclei.

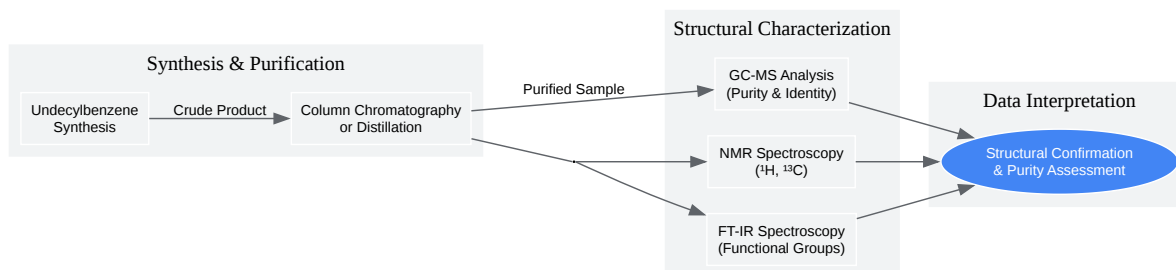
- ^1H NMR:
 - **Aromatic Protons ($\delta \approx 7.1\text{-}7.3$ ppm):** A complex multiplet in this region integrates to 5 hydrogens, corresponding to the monosubstituted benzene ring.^[1]
 - **Benzylic Protons ($\delta \approx 2.6$ ppm):** A triplet integrating to 2 hydrogens corresponds to the $-\text{CH}_2-$ group directly attached to the phenyl ring. The triplet splitting is due to coupling with the adjacent methylene group.
 - **Aliphatic Protons ($\delta \approx 1.2\text{-}1.6$ ppm):** A broad, complex signal integrating to 18 hydrogens represents the nine methylene groups ($-\text{CH}_2-$) in the middle of the alkyl chain.

- Terminal Methyl Protons ($\delta \approx 0.9$ ppm): A triplet integrating to 3 hydrogens corresponds to the terminal $-\text{CH}_3$ group, coupled to the adjacent methylene group.
- ^{13}C NMR:
 - Aromatic Carbons ($\delta \approx 125\text{-}143$ ppm): Four signals are expected for the benzene ring carbons due to symmetry: one quaternary carbon (C-ipso) and three protonated carbons (C-ortho, C-meta, C-para).[1]
 - Aliphatic Carbons ($\delta \approx 14\text{-}36$ ppm): Multiple distinct signals appear in the upfield region, corresponding to the 11 carbons of the alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- Aromatic C-H Stretch ($\approx 3030\text{-}3080\text{ cm}^{-1}$): Sharp, medium-to-weak absorptions characteristic of sp^2 C-H bonds on the benzene ring.[12]
- Aliphatic C-H Stretch ($\approx 2850\text{-}2960\text{ cm}^{-1}$): Strong, sharp absorptions from the sp^3 C-H bonds of the long alkyl chain.[13]
- Aromatic C=C Stretch ($\approx 1450\text{-}1600\text{ cm}^{-1}$): Two or three medium-to-weak bands resulting from the stretching vibrations within the benzene ring.[12]
- C-H Bending ($\approx 690\text{-}770\text{ cm}^{-1}$): Strong out-of-plane bending vibrations that can help confirm the monosubstitution pattern of the benzene ring.



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Caption: Experimental workflow for synthesis and characterization.

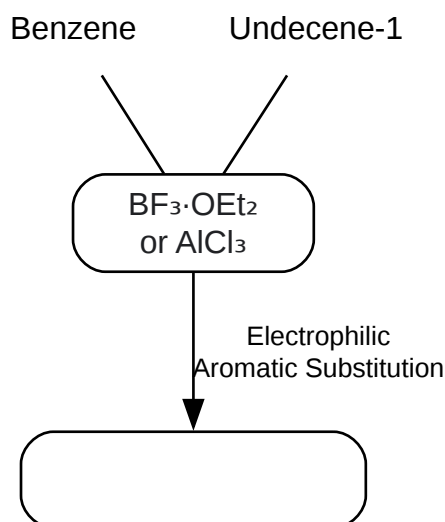
Chemical Reactivity and Synthesis

The reactivity of **undecylbenzene** is twofold, involving both the aromatic ring and the aliphatic side chain.

- **Aromatic Ring Reactivity:** The benzene ring undergoes typical electrophilic aromatic substitution (EAS) reactions. The long alkyl group is an ortho-, para-director and a weak activator. Common reactions include nitration, sulfonation, halogenation, and further Friedel-Crafts reactions.^{[1][3][11]}
- **Aliphatic Chain Reactivity:** The undecyl chain is relatively inert but can undergo free-radical substitution at high temperatures or under UV light, typically at the benzylic position, which is activated by the phenyl ring.

Synthesis via Friedel-Crafts Alkylation

A standard and reliable method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. This involves reacting benzene with an alkylating agent, such as an alkene (undecene-1) or an alcohol (undecan-1-ol), in the presence of a Lewis acid or strong acid catalyst.^{[14][15]}



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Caption: Friedel-Crafts alkylation synthesis pathway.

Experimental Protocol: Synthesis of sec-Undecylbenzene

This protocol is adapted from the alkylation of benzene with undecene-1.^{[14][15]} The use of an alkene often leads to the formation of the more stable secondary carbocation, resulting in sec-**undecylbenzene** isomers rather than the linear 1-phenylundecane.

I. Materials and Equipment:

- Benzene (reagent grade, excess)
- Undecene-1
- Boron trifluoride etherate (BF₃·OEt₂) or anhydrous aluminum chloride (AlCl₃)
- Three-necked round-bottomed flask
- Reflux condenser, dropping funnel, thermometer
- Magnetic stirrer and heating mantle

- Separatory funnel
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Distillation apparatus

II. Procedure:

- Setup: Assemble the three-necked flask with the condenser, dropping funnel, and thermometer. Add a magnetic stir bar. Ensure the apparatus is dry and operated in a fume hood.
- Initial Charge: Charge the flask with benzene (e.g., a 10:1 molar ratio relative to undecene-1) and the catalyst (e.g., 20% by weight of benzene).[\[15\]](#)
- Heating: Begin stirring and heat the benzene-catalyst mixture to the desired reaction temperature (e.g., 80 °C).[\[15\]](#)
- Addition of Alkene: Add undecene-1 dropwise from the dropping funnel over a period of 1-2 hours to control the exothermic reaction.[\[15\]](#)
- Reaction: After the addition is complete, maintain the stirring and temperature for an additional hour to ensure the reaction goes to completion.[\[15\]](#)
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Carefully quench the reaction by slowly adding it to a beaker of ice-water.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with the 5% sodium bicarbonate solution to neutralize any remaining acid.
 - Wash again with water and then with brine.

- Drying and Concentration:
 - Separate the organic layer and dry it over anhydrous magnesium sulfate.
 - Filter off the drying agent and remove the excess benzene using a rotary evaporator.
- Purification: Purify the resulting crude product by vacuum distillation to isolate the **undecylbenzene** product.

III. Causality and Validation:

- Excess Benzene: Using benzene in large excess minimizes polyalkylation, a common side reaction in Friedel-Crafts alkylation.
- Catalyst Choice: $\text{BF}_3 \cdot \text{OEt}_2$ is a milder Lewis acid than AlCl_3 and can sometimes offer better selectivity. Anhydrous conditions are critical as water deactivates the Lewis acid catalyst.
- Temperature Control: Maintaining a consistent temperature is crucial for controlling the reaction rate and minimizing side reactions.
- Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Section 3 (GC-MS, NMR, IR). The yield can be calculated based on the mass of the purified product.

Safety and Handling

Undecylbenzene is a combustible liquid and should be handled with appropriate care.^{[3][11]}

- Hazards: It is incompatible with strong oxidizing agents, with which it can react vigorously.^[1]^{[3][11]} It may also attack some forms of plastics.^{[3][11]} While toxicity data is limited, it is classified as very toxic to aquatic life, and release to the environment should be avoided.^[4]
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.^[16]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.^[9]

- Fire Fighting: Use foam, dry chemical, or carbon dioxide extinguishers. Water may be ineffective for extinguishing fires.^[1]

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